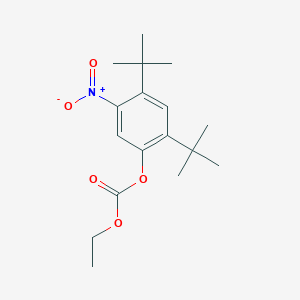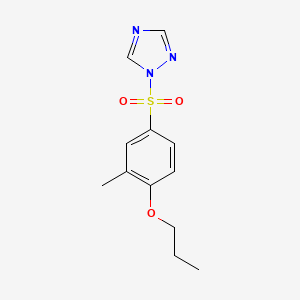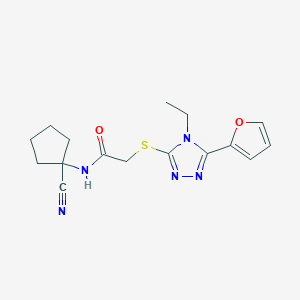![molecular formula C15H21N3O3 B15282016 N-[1-(hydroxymethyl)-2-methylbutyl]-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B15282016.png)
N-[1-(hydroxymethyl)-2-methylbutyl]-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(hydroxymethyl)-2-methylbutyl]-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by its unique structure, which includes a hydroxymethyl group, a methylbutyl chain, and a dimethylisoxazolo[5,4-b]pyridine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(hydroxymethyl)-2-methylbutyl]-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple steps
Isoxazole Ring Formation: The isoxazole ring can be synthesized through the cyclization of appropriate precursors, such as α,β-unsaturated carbonyl compounds and hydroxylamine derivatives, under acidic or basic conditions.
Pyridine Moiety Introduction: The pyridine ring can be introduced via a condensation reaction with suitable pyridine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-(hydroxymethyl)-2-methylbutyl]-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or alkyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
N-[1-(hydroxymethyl)-2-methylbutyl]-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activity.
Materials Science: The compound’s structural properties make it a candidate for use in the development of advanced materials, including polymers and nanomaterials.
Biological Research: The compound can be used as a probe or tool in biological studies to investigate cellular processes and molecular interactions.
Industrial Applications: The compound may find use in the synthesis of other complex molecules or as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of N-[1-(hydroxymethyl)-2-methylbutyl]-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-b]pyridine: A bicyclic heterocyclic compound with similar structural features and potential biological activity.
Indole Derivatives: Compounds containing an indole ring, which also exhibit diverse biological activities and applications.
Piperidine Derivatives: Six-membered heterocyclic compounds with one nitrogen atom, commonly used in medicinal chemistry.
Uniqueness
N-[1-(hydroxymethyl)-2-methylbutyl]-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential applications in various fields. The presence of both the isoxazole and pyridine rings, along with the hydroxymethyl and methylbutyl groups, provides a versatile scaffold for further functionalization and exploration in scientific research.
Eigenschaften
Molekularformel |
C15H21N3O3 |
|---|---|
Molekulargewicht |
291.35 g/mol |
IUPAC-Name |
N-[(2S,3R)-1-hydroxy-3-methylpentan-2-yl]-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C15H21N3O3/c1-5-8(2)12(7-19)17-14(20)11-6-9(3)16-15-13(11)10(4)18-21-15/h6,8,12,19H,5,7H2,1-4H3,(H,17,20)/t8-,12-/m1/s1 |
InChI-Schlüssel |
MQRAVLPIVHKEBL-PRHODGIISA-N |
Isomerische SMILES |
CC[C@@H](C)[C@@H](CO)NC(=O)C1=C2C(=NOC2=NC(=C1)C)C |
Kanonische SMILES |
CCC(C)C(CO)NC(=O)C1=C2C(=NOC2=NC(=C1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine](/img/structure/B15281944.png)

![2-Methyl-3-[6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B15281952.png)


![Rel-(1R,2R)-2-(benzo[d][1,3]dioxol-5-yloxy)cyclopentan-1-ol](/img/structure/B15281974.png)
![3-(Methoxymethyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B15281976.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide](/img/structure/B15281979.png)


![3-(2-pyrimidinylamino)-N-[2-(1H-pyrrol-1-yl)ethyl]benzamide](/img/structure/B15281998.png)

![6-(5-methyl-1H-pyrazol-3-yl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282013.png)
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B15282015.png)
